molecular formula C11H7NO4S B12626559 2-Nitro-5-(thiophen-3-yl)benzoic acid CAS No. 919087-93-7

2-Nitro-5-(thiophen-3-yl)benzoic acid

Cat. No.: B12626559
CAS No.: 919087-93-7
M. Wt: 249.24 g/mol
InChI Key: WQFDPTIZYYAAKT-UHFFFAOYSA-N
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Description

2-Nitro-5-(thiophen-3-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(thiophen-3-yl)benzoic acid typically involves the nitration of a thiophene derivative followed by carboxylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. This would include the use of industrial nitration and acylation reactors to handle the necessary chemical reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to form an amine derivative.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: The major product is typically a nitrobenzoic acid derivative.

    Reduction: The major product is an aminobenzoic acid derivative.

    Substitution: The major products are halogenated thiophene derivatives.

Scientific Research Applications

2-Nitro-5-(thiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(thiophen-3-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(thiophen-3-yl)benzoic acid is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties

Properties

CAS No.

919087-93-7

Molecular Formula

C11H7NO4S

Molecular Weight

249.24 g/mol

IUPAC Name

2-nitro-5-thiophen-3-ylbenzoic acid

InChI

InChI=1S/C11H7NO4S/c13-11(14)9-5-7(8-3-4-17-6-8)1-2-10(9)12(15)16/h1-6H,(H,13,14)

InChI Key

WQFDPTIZYYAAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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